1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine chemical structure and properties
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine chemical structure and properties
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: Structural Dynamics, Physicochemical Properties, and Synthetic Workflows
Executive Summary
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and modern drug discovery[1][2]. Featuring a rigid piperazine core flanked by an electron-withdrawing methylsulfonyl group and a reactive 4-bromophenyl moiety, this compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and DPP-IV inhibitors[3][4]. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and downstream utility.
Section 1: Physicochemical Profiling and Structural Dynamics
The structural architecture of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine dictates its reactivity, stability, and solubility profile. The piperazine ring naturally adopts a stable chair conformation. The methylsulfonyl (mesyl) group at the N4 position significantly reduces the basicity of the adjacent nitrogen due to strong electron-withdrawing inductive and resonance effects, resulting in a relatively low predicted pKa of 4.15[5].
Meanwhile, the 4-bromophenyl group at the N1 position serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions, allowing for rapid late-stage functionalization[3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 357647-98-4 | [1][6] |
| Molecular Formula | C11H15BrN2O2S | [2][7] |
| Molecular Weight | 319.22 g/mol | [2][7] |
| Predicted Boiling Point | 450.7 ± 55.0 °C | [5] |
| Predicted Density | 1.60 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 4.15 ± 0.10 | [5] |
| SMILES String | CS(=O)(=O)N1CCN(C2=CC=C(Br)C=C2)CC1 |[3] |
Section 2: Validated Synthetic Methodologies
From a process chemistry perspective, scalable and self-validating protocols are paramount. Below are two field-proven methodologies for synthesizing this compound, detailing the mechanistic causality behind each experimental parameter.
Protocol A: Direct Nucleophilic Sulfonylation (Primary Route)
This is the most atom-economical and scalable route, relying on the sulfonylation of 1-(4-bromophenyl)piperazine[4].
-
Materials: 1-(4-Bromophenyl)piperazine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).
-
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of 1-(4-bromophenyl)piperazine in anhydrous DCM under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical because MsCl readily hydrolyzes in the presence of moisture to form methanesulfonic acid, which would consume the base and lower the overall yield.
-
-
Base Addition: Add 1.5 eq of TEA to the solution.
-
Causality: TEA acts as an acid scavenger. As the sulfonylation proceeds, HCl is generated. Without TEA, the HCl would protonate the unreacted piperazine, rendering it non-nucleophilic and stalling the reaction[4].
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: The reaction between secondary amines and sulfonyl chlorides is highly exothermic. Cooling prevents localized hot spots that could lead to the formation of undesired byproducts or thermal degradation.
-
-
Electrophile Addition: Add MsCl (1.2 eq) dropwise over 30 minutes.
-
Causality: Dropwise addition ensures a controlled reaction rate, maintaining the thermal equilibrium of the system.
-
-
Propagation & Quenching: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-4 hours. Monitor via TLC or LC-MS. Once complete, quench with saturated aqueous NaHCO3.
-
Isolation: Extract with DCM, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via silica gel chromatography.
-
Protocol B: Buchwald-Hartwig Amination (Alternative Route)
When starting from 1-(methylsulfonyl)piperazine, a palladium-catalyzed C-N cross-coupling with 1,4-dibromobenzene can be employed[8][9].
-
Materials: 1-(methylsulfonyl)piperazine (1.0 eq), 1,4-dibromobenzene (1.5 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), Anhydrous Toluene.
-
Step-by-Step Workflow:
-
Reagent Assembly: Combine all solid reagents in an oven-dried Schlenk flask.
-
Causality: 1,4-dibromobenzene is used in excess to statistically minimize the formation of the bis-aminated byproduct (where two piperazine molecules couple to a single benzene ring).
-
-
Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed toluene.
-
Causality: Palladium(0) active species are highly sensitive to oxygen. O2 exposure leads to irreversible oxidation to inactive Pd(II) black, terminating the catalytic cycle[9].
-
-
Thermal Activation: Heat the mixture to 90–100 °C for 16 hours.
-
Causality: The oxidative addition of the aryl bromide to the electron-rich Pd(0)-XPhos complex requires significant thermal energy to overcome the activation barrier[10].
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate. Purify via column chromatography.
-
Section 3: Mechanistic Pathways & Downstream Utility
The true strategic value of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine lies in its downstream utility. The aryl bromide acts as a linchpin for late-stage functionalization. Through Suzuki-Miyaura cross-coupling with various boronic acids, researchers can rapidly generate libraries of biaryl compounds, which are ubiquitous motifs in modern pharmacophores and targeted therapeutics.
Synthetic pathway of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine and API utility.
Section 4: Analytical Characterization Standards
To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required:
-
1H NMR (CDCl3): Look for the characteristic singlet of the methylsulfonyl protons around δ 2.80 ppm. The piperazine protons typically appear as two distinct multiplets (due to the different electronic environments created by the aryl and sulfonyl groups) between δ 3.20 and 3.40 ppm. The para-substituted aromatic ring will display an AA'BB' splitting pattern (two distinct doublets) between δ 6.80 and 7.40 ppm.
-
LC-MS: Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 319.0 and 321.0, exhibiting the classic 1:1 isotopic pattern indicative of a single bromine atom.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine price,buy 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine - chemicalbook [m.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. HU227882B1 - Proline derivatives and use thereof as drugs - Google Patents [patents.google.com]
- 5. 1-(4-BROMOPHENYL)-4-(METHYLSULFONYL)PIPERAZINE | 357647-98-4 [m.chemicalbook.com]
- 6. nextsds.com [nextsds.com]
- 7. guidechem.com [guidechem.com]
- 8. WO2019213340A1 - Uracil derivatives as mer-axl inhibitors - Google Patents [patents.google.com]
- 9. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]
- 10. WO2021239727A1 - 4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2h)-carboxamide derivatives as limk and/or rock kinases inhibitors for use in the treatment of cancer - Google Patents [patents.google.com]

